N-[(E)-naphthalen-1-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-naphthalen-1-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, a tetrahydrocarbazole moiety, and a propanamide group, making it a unique structure for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-naphthalen-1-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide typically involves the condensation of naphthalen-1-ylmethylideneamine with 3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-naphthalen-1-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can convert the imine group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylmethylideneamino-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoic acid, while reduction may produce N-[(E)-naphthalen-1-ylmethylamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide.
Scientific Research Applications
N-[(E)-naphthalen-1-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-naphthalen-1-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Properties
CAS No. |
518019-46-0 |
---|---|
Molecular Formula |
C26H25N3O |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C26H25N3O/c30-26(28-27-18-20-10-7-9-19-8-1-2-11-21(19)20)16-17-29-24-14-5-3-12-22(24)23-13-4-6-15-25(23)29/h1-3,5,7-12,14,18H,4,6,13,15-17H2,(H,28,30)/b27-18+ |
InChI Key |
HSJQAUJVHCASDA-OVVQPSECSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.